
KB Src 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB Src 4 (CAS: 1380088-03-8) is a potent and highly selective inhibitor of c-Src tyrosine kinase, a key regulator of cellular signaling pathways involved in proliferation, adhesion, and migration. With a molecular weight of 555.03 and the chemical formula C₃₂H₂₃ClN₈, it exhibits strong inhibitory activity against c-Src, demonstrated by a dissociation constant (Kd) of 86 nM and an inhibition constant (Ki) of 44 nM . Preclinical studies indicate anti-tumor efficacy in breast cancer (e.g., MDA-MB-453, GI₅₀ = 6.0 µM) and colorectal cancer (HT-29, GI₅₀ = 11 µM) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
KB SRC 4 is synthesized through a multi-step process involving the formation of a pyrazolo[3,4-d]pyrimidine core. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions: The core is then subjected to various substitution reactions to introduce the desired functional groups, including the 1,1’-biphenyl-3-ylmethyl and 1H-1,2,3-triazol-5-yl groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
KB SRC 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KB SRC 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase
Mechanism of Action
KB SRC 4 exerts its effects by selectively inhibiting the c-Src kinase. The compound binds to the ATP-binding site of c-Src, preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selectivity Across Src Family Kinases
KB Src 4 demonstrates superior selectivity within the Src kinase family compared to other inhibitors (Table 1).
Table 1: Selectivity of this compound Against Src Family Kinases
Kinase | This compound Kd (nM) | Selectivity Ratio vs. c-Src |
---|---|---|
c-Src | 86 | 1.0 (reference) |
Lck | 160 | 1.9x less potent |
Fgr | 240 | 2.8x less potent |
c-Yes | 720 | 8.4x less potent |
Lyn | 3,200 | 37.2x less potent |
Hck | 4,400 | 51.2x less potent |
Fyn | >40,000 | >465x less potent |
Data from biochemical assays .
In contrast, dasatinib—a dual Abl/Src inhibitor—targets both c-Src (Kd ~0.1–1 nM) and c-Abl (Kd ~0.6 nM), increasing risks of off-target effects in clinical settings . PP2, another Src inhibitor, lacks comparable selectivity, inhibiting Fyn and Lyn at sub-100 nM concentrations .
Functional Comparison in Cellular Models
Anti-Tumor Activity: this compound inhibits growth in multiple cancer cell lines (Table 2), with minimal activity in non-tumorigenic NIH-3T3 cells, suggesting cancer-specific targeting .
Table 2: Anti-Proliferative Activity of this compound
Cell Line | GI₅₀ (µM) |
---|---|
HT-29 (Colorectal) | 11 |
SK-BR-3 (Breast) | 12 |
MCF7 (Breast) | 11 |
MDA-MB-453 (Breast) | 6.0 |
NIH-3T3 (Fibroblast) | N/A |
GI₅₀ = Half-maximal growth inhibition .
In platelet activation studies, dasatinib (1–10 nM) suppresses Src phosphorylation (Tyr416) and downstream responses (e.g., P-selectin expression, αIIbβ3 activation) within 3 hours, but effects reverse after 24 hours due to drug clearance . This compound’s impact on platelet signaling remains unstudied, but its selectivity may reduce interference with hemostatic pathways compared to multi-kinase inhibitors.
Mechanistic Advantages in Calcium-Dependent Signaling
Src activation in platelets requires calcium mobilization . While dasatinib broadly inhibits calcium-dependent and -independent Src pathways, this compound’s selectivity may allow precise modulation of calcium-triggered Src activity (e.g., in thromboxane A2-mediated platelet aggregation) without disrupting calcium-independent pathways . This specificity could mitigate adverse effects like bleeding, common with non-selective agents.
Biological Activity
KB Src 4 is a potent and selective inhibitor of the c-Src kinase, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications in cancer therapy.
This compound selectively inhibits c-Src kinase by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways involved in tumor growth and progression. The compound exhibits a high affinity for c-Src with a dissociation constant (Kd) of 86 nM and an inhibition constant (Ki) of 44 nM. Importantly, this compound shows minimal inhibition on other kinases such as c-Abl, indicating its selectivity for c-Src over other Src family members (Table 1) .
The biochemical properties of this compound highlight its potential as a therapeutic agent:
Property | Value |
---|---|
Selectivity | Highly selective for c-Src (Ki = 44 nM) |
Kd for c-Src | 86 nM |
Kd for Lck | 160 nM |
Kd for Fgr | 240 nM |
Kd for Yes | 720 nM |
Kd for Lyn | >3200 nM |
Kd for Hck | >4400 nM |
Kd for Fyn | >40000 nM |
This table illustrates the compound's selectivity among different kinases, which is crucial for minimizing off-target effects during therapeutic applications.
Cellular Effects
In vitro studies demonstrate that this compound significantly inhibits the growth of various cancer cell lines, including:
- HT-29 (Colon cancer) : GI50 = 11 μM
- SK-BR-3 (Breast cancer) : GI50 = 12 μM
- MCF7 (Breast cancer) : GI50 = 11 μM
- MDA-MB-453 (Breast cancer) : GI50 = 6.0 μM
- NIH-3T3 (Fibroblast) : GI50 = Not specified
In particular, this compound has shown efficacy against the 4T1 mammary carcinoma cell line, leading to significant reductions in cell viability .
Case Studies and Research Findings
Recent studies have highlighted the role of c-Src in cancer progression and treatment resistance. For instance, increased levels of phosphorylated Src (pSrc-Y416) are associated with poor prognosis in HER2/hormone receptor-negative breast cancer patients treated with trastuzumab. This suggests that targeting c-Src with inhibitors like this compound may enhance treatment efficacy and overcome resistance mechanisms .
In a study involving trastuzumab-resistant breast cancer cell lines (SKBR3 and BT474), the application of this compound resulted in notable reductions in cell proliferation and enhanced sensitivity to other therapeutic agents . These findings support the potential use of this compound as part of combination therapies aimed at improving outcomes in resistant cancer types.
Dosage Effects in Animal Models
Dosage studies indicate that lower concentrations of this compound effectively inhibit c-Src activity without significant toxicity. This property is advantageous for developing therapeutic regimens that maximize efficacy while minimizing adverse effects .
Q & A
Q. How to conduct a comprehensive literature review for KB Src 4?
Category : Basic
Methodological Answer :
- Use advanced search operators in Google Scholar (e.g.,
intitle:"this compound"
,author:"Smith"
,source:"Journal X"
) to narrow results to peer-reviewed articles . - Apply Boolean operators (AND, OR, NOT) to refine queries (e.g.,
(this compound AND synthesis) NOT industrial
) . - Aggregate findings using tools like Tab2Know to integrate tables and datasets from multiple studies for comparative analysis .
Table 1: Literature Review Strategies
Strategy | Example | Purpose |
---|---|---|
intitle | intitle:"this compound mechanism" | Focus on studies directly addressing the compound’s mechanism |
author | author:"Lee" AND "this compound" | Identify key researchers in the field |
filetype:PDF | This compound filetype:PDF | Access full-text peer-reviewed articles |
Q. How to resolve contradictions in experimental data for this compound?
Category : Advanced
Methodological Answer :
- Cross-validation : Replicate experiments under varying conditions (e.g., temperature, solvent purity) to identify confounding variables .
- Statistical frameworks : Apply multivariate analysis (e.g., ANOVA) to isolate sources of variance .
- Theoretical alignment : Reconcile discrepancies by revisiting the study’s conceptual framework (e.g., kinetic vs. thermodynamic control hypotheses) .
Q. What are best practices for documenting experimental procedures for this compound?
Category : Basic
Methodological Answer :
- Detailed protocols : Include reagent purity, instrument calibration data, and environmental conditions (e.g., humidity) to ensure reproducibility .
- Supporting information : Provide raw datasets, spectra, and failed attempts in supplementary files to aid peer review .
- Controls : Document positive/negative controls to validate assay specificity (e.g., control compounds with known activity) .
Q. How to integrate multi-modal data (e.g., spectral, biochemical) in this compound research?
Category : Advanced
Methodological Answer :
- Aggregation tools : Use platforms like Tab2Know to standardize heterogeneous data formats (e.g., NMR spectra, bioassay results) into unified databases .
- Interoperability checks : Validate data compatibility using metadata schemas (e.g., Dublin Core for bibliographic data) .
- Statistical harmonization : Apply factor analysis to identify latent variables linking disparate datasets .
Q. How to formulate a research hypothesis for this compound?
Category : Basic
Methodological Answer :
- Gap analysis : Identify unresolved questions in review articles (e.g., "unexplored side reactions in this compound synthesis") .
- Theoretical grounding : Align hypotheses with established frameworks (e.g., molecular docking studies for activity predictions) .
- Falsifiability : Design hypotheses testable via controlled experiments (e.g., "Increasing steric bulk reduces catalytic efficiency") .
Q. How to optimize experimental design for reproducibility in this compound studies?
Category : Advanced
Methodological Answer :
- Pre-registration : Submit protocols to repositories like Open Science Framework before experimentation to mitigate bias .
- Factorial designs : Test multiple variables simultaneously (e.g., pH, concentration) to identify interactions .
- Power analysis : Calculate sample sizes to ensure statistical significance (e.g., ≥80% power for dose-response assays) .
Q. What ethical considerations apply to this compound research?
Category : Basic
Methodological Answer :
- Data integrity : Avoid selective reporting by disclosing all replicates, including outliers .
- Citation ethics : Credit prior work using standardized formats (e.g., ACS citation style) .
- Transparency : Disclose funding sources and potential conflicts of interest in acknowledgments .
Q. How to handle interdisciplinary data integration challenges (e.g., chemistry and bioinformatics)?
Category : Advanced
Methodological Answer :
- Unified ontologies : Use domain-specific terminologies (e.g., ChEBI for chemical entities) to standardize cross-disciplinary data .
- Collaborative validation : Engage domain experts to verify data interpretations (e.g., computational chemists for docking results) .
- Metadata tagging : Annotate datasets with contextual information (e.g., assay type, software version) for traceability .
Q. Notes
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYQVRKSWIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.